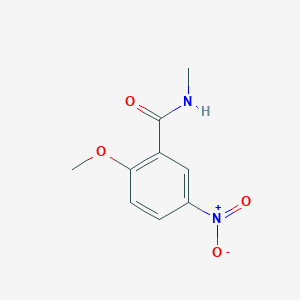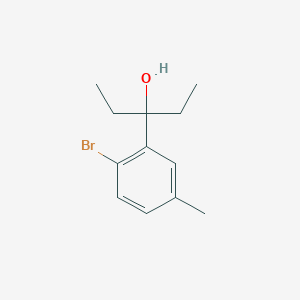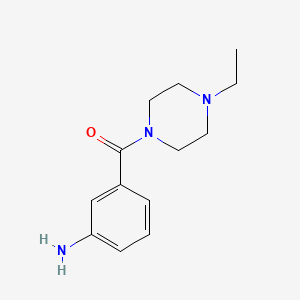
5-(Furan-2-yl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Furan-2-yl)pentanoic acid is an organic compound characterized by the presence of a furan ring attached to a pentanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-2-yl)pentanoic acid typically involves the reaction of furan derivatives with pentanoic acid precursors. One common method includes the use of Grignard reagents, where a furan derivative reacts with a pentanoic acid chloride under controlled conditions to yield the desired product . Another approach involves the oxidation of furan-containing alcohols to form the corresponding carboxylic acid .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of environmentally friendly catalysts and solvents is emphasized to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5-(Furan-2-yl)pentanoic acid undergoes various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, alkyl halides
Major Products Formed:
Oxidation: Furan-containing carboxylic acids
Reduction: Furan-containing alcohols
Substitution: Halogenated or alkylated furan derivatives
Aplicaciones Científicas De Investigación
5-(Furan-2-yl)pentanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials, including resins and coatings.
Mecanismo De Acción
The mechanism of action of 5-(Furan-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The furan ring’s electron-rich nature allows it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways . The compound’s carboxylic acid group can also form hydrogen bonds and ionic interactions with biological molecules, influencing its activity .
Comparación Con Compuestos Similares
Pentanoic acid: A simpler carboxylic acid without the furan ring.
Furan-2-carboxylic acid: Contains a furan ring but lacks the pentanoic acid chain.
2-Furylmethanol: A furan derivative with an alcohol group instead of a carboxylic acid.
Uniqueness: 5-(Furan-2-yl)pentanoic acid’s uniqueness lies in its combined structural features of a furan ring and a pentanoic acid chain. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H12O3 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
5-(furan-2-yl)pentanoic acid |
InChI |
InChI=1S/C9H12O3/c10-9(11)6-2-1-4-8-5-3-7-12-8/h3,5,7H,1-2,4,6H2,(H,10,11) |
Clave InChI |
WXTKIFAAJBAEEH-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tetrazolo[1,5-a]quinoxaline](/img/structure/B8696438.png)


methanone](/img/structure/B8696445.png)

![1-Azabicyclo[3.2.1]octan-3-one](/img/structure/B8696457.png)
![4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile](/img/structure/B8696460.png)




![3-(piperidin-4-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B8696510.png)
